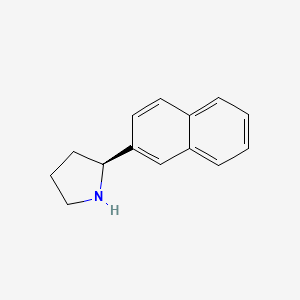
(S)-2-(Naphthalen-2-yl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(Naphthalen-2-yl)pyrrolidine is a chiral compound that features a pyrrolidine ring attached to a naphthalene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Naphthalen-2-yl)pyrrolidine typically involves the reaction of naphthalene derivatives with pyrrolidine under specific conditions. One common method is the asymmetric synthesis using chiral catalysts to ensure the desired stereochemistry. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from -30°C to +50°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(Naphthalen-2-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents: Potassium permanganate, chromium trioxide.
- Reducing agents: Lithium aluminum hydride, sodium borohydride.
- Solvents: Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives with additional functional groups, while reduction can lead to the formation of more saturated compounds.
Applications De Recherche Scientifique
(S)-2-(Naphthalen-2-yl)pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including as a ligand for various receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of (S)-2-(Naphthalen-2-yl)pyrrolidine involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-(Naphthalen-2-yl)pyrrolidine: The enantiomer of (S)-2-(Naphthalen-2-yl)pyrrolidine, which may have different biological activities.
Naphthalene derivatives: Compounds with similar structures but different functional groups or substituents.
Pyrrolidine derivatives: Compounds with the pyrrolidine ring but different aromatic moieties.
Uniqueness
This compound is unique due to its specific stereochemistry and the combination of the naphthalene and pyrrolidine structures. This uniqueness can result in distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C14H15N |
|---|---|
Poids moléculaire |
197.27 g/mol |
Nom IUPAC |
(2S)-2-naphthalen-2-ylpyrrolidine |
InChI |
InChI=1S/C14H15N/c1-2-5-12-10-13(8-7-11(12)4-1)14-6-3-9-15-14/h1-2,4-5,7-8,10,14-15H,3,6,9H2/t14-/m0/s1 |
Clé InChI |
ASDMHFSTBKLKST-AWEZNQCLSA-N |
SMILES isomérique |
C1C[C@H](NC1)C2=CC3=CC=CC=C3C=C2 |
SMILES canonique |
C1CC(NC1)C2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



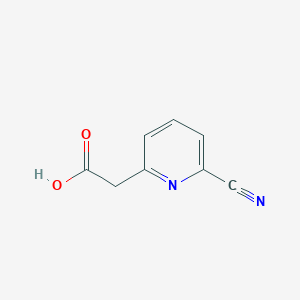
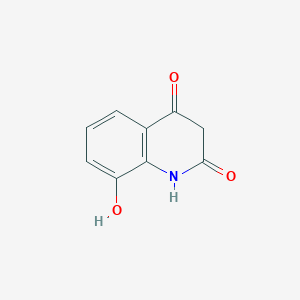
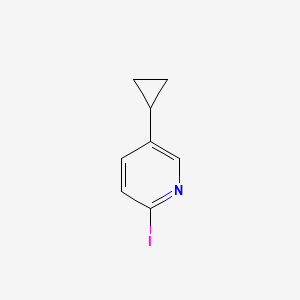
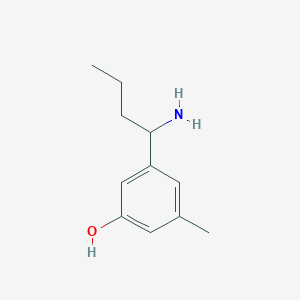
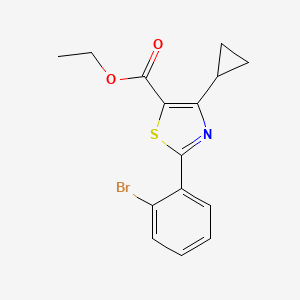

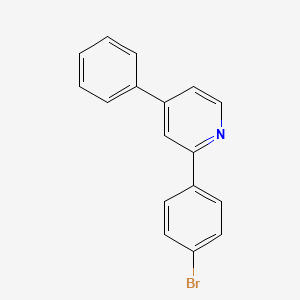
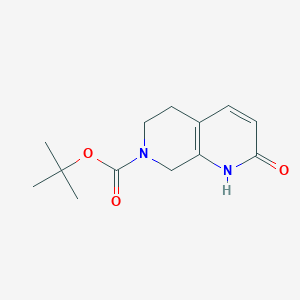

![3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine](/img/structure/B12970196.png)

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbaldehyde hydrochloride](/img/structure/B12970214.png)

